3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole
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Overview
Description
3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrrolidine ring substituted with a methanesulfonyl group, and an oxadiazole ring substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a methanesulfonyl chloride in the presence of a base to form the methanesulfonylpyrrolidine intermediate. This intermediate is then reacted with a phenyl-substituted oxadiazole precursor under cyclization conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-thiadiazole: Similar structure but with a sulfur atom in the ring.
3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-triazole: Similar structure but with a nitrogen atom in the ring.
Uniqueness
3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its methanesulfonyl group enhances its solubility and reactivity, while the oxadiazole ring provides stability and potential for diverse interactions with biological targets.
Properties
IUPAC Name |
3-(1-methylsulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-20(17,18)16-8-7-11(9-16)12-14-13(19-15-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLFZXQVUCNKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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